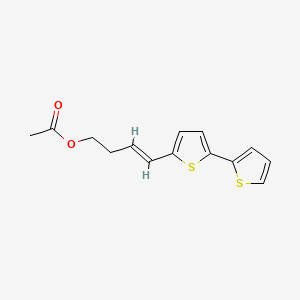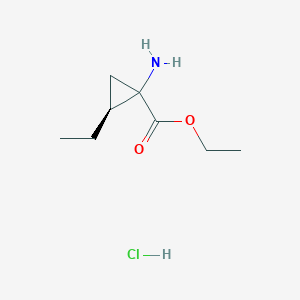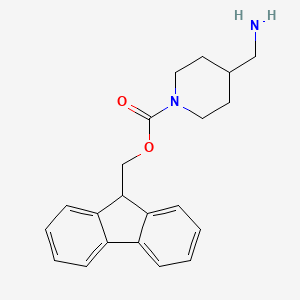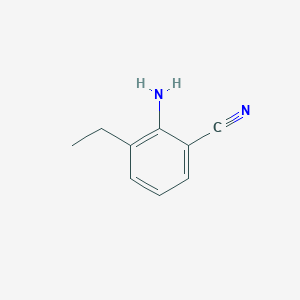
4-Chloro-5-iodo-2-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-iodo-2-nitropyridine is an organic compound with the molecular formula C5H2ClIN2O2 It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and nitro functional groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-2-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of 4-chloro-5-iodopyridine under controlled conditions using a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-Chloro-5-iodo-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups replacing chlorine or iodine.
Reduction: The primary product is 4-Chloro-5-iodo-2-aminopyridine.
Oxidation: Products vary based on the extent of oxidation and the specific conditions used.
科学研究应用
4-Chloro-5-iodo-2-nitropyridine finds applications in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4-Chloro-5-iodo-2-nitropyridine exerts its effects depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
相似化合物的比较
4-Chloro-2-nitropyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-2-nitropyridine:
2-Chloro-5-iodopyridine: Lacks the nitro group, significantly altering its chemical properties and reactivity.
Uniqueness: 4-Chloro-5-iodo-2-nitropyridine is unique due to the presence of both chlorine and iodine atoms along with a nitro group, providing a versatile platform for various chemical transformations. This combination of functional groups enhances its reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C5H2ClIN2O2 |
|---|---|
分子量 |
284.44 g/mol |
IUPAC 名称 |
4-chloro-5-iodo-2-nitropyridine |
InChI |
InChI=1S/C5H2ClIN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H |
InChI 键 |
FPXOJGKPRAODPO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl]acetamide](/img/structure/B13126892.png)
![6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide](/img/structure/B13126899.png)
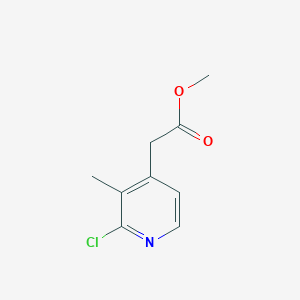
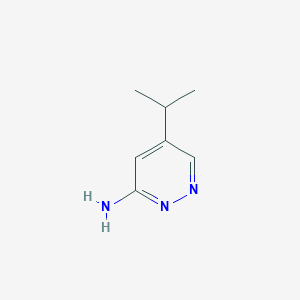
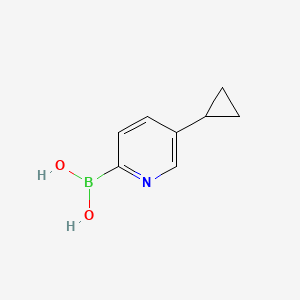

![2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one](/img/structure/B13126926.png)
